2-Piperidin-4-ylpropan-1-ol hydrochloride
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Overview
Description
2-(piperidin-4-yl)propan-1-ol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-4-yl)propan-1-ol hydrochloride typically involves the reaction of piperidine with propanal, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of 2-(piperidin-4-yl)propan-1-ol hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-4-yl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(piperidin-4-yl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(piperidin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
1-(piperidin-4-yl)propan-2-ol hydrochloride: A closely related compound with slight structural differences.
Piperine: A naturally occurring piperidine derivative with distinct biological activities.
Uniqueness
2-(piperidin-4-yl)propan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of chemistry and beyond .
Properties
Molecular Formula |
C8H18ClNO |
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Molecular Weight |
179.69 g/mol |
IUPAC Name |
2-piperidin-4-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(6-10)8-2-4-9-5-3-8;/h7-10H,2-6H2,1H3;1H |
InChI Key |
VQUGQONREHFSLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1CCNCC1.Cl |
Origin of Product |
United States |
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